Product packaging for Alloc-Leu-OH.DCHA(Cat. No.:)

Alloc-Leu-OH.DCHA

Cat. No.: B1516135
M. Wt: 396.6 g/mol
InChI Key: XUSLXNKDRGFJLP-WDBKTSHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orthogonal Protecting Group Chemistry in Polypeptide Assembly

Orthogonal protection is a sophisticated strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.mersc.org This allows for the selective modification of different parts of a growing peptide chain, a critical capability for synthesizing complex structures like branched or cyclic peptides. springernature.comfiveable.me

The two most common strategies in solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. wikipedia.orgamericanpeptidesociety.org The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine (B6355638). americanpeptidesociety.orgresearchgate.net

The Alloc group introduces a third dimension of orthogonality. It is stable to both the acidic conditions used to remove Boc and t-butyl side-chain protecting groups, and the basic conditions used for Fmoc removal. thaiscience.infosigmaaldrich.com The Alloc group is selectively cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. wikipedia.orguci.edu This unique removal condition makes the Alloc group fully orthogonal to both the Fmoc/tBu and Boc/benzyl protection schemes. thaiscience.infogoogle.com

Table 1: Comparison of Common Protecting Group Strategies

Protecting Group Abbreviation Removal Conditions Orthogonal To
Allyloxycarbonyl Alloc Pd(0) catalyst, neutral pH wikipedia.org Fmoc, Boc, tBu, Benzyl thaiscience.infosigmaaldrich.com
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) americanpeptidesociety.org Alloc, Boc, tBu, Benzyl iris-biotech.de

This table provides a summary of the removal conditions and orthogonality of the most common protecting groups used in peptide synthesis.

The true power of the Alloc group lies in its application in multi-step syntheses where selective deprotection is paramount. wikipedia.org For instance, in the synthesis of a branched peptide, a lysine (B10760008) residue can be incorporated with its side-chain amino group protected by Alloc. After assembling the main peptide chain using the standard Fmoc strategy, the Alloc group on the lysine side-chain can be selectively removed with a palladium catalyst, leaving the Fmoc and other side-chain protecting groups intact. zenodo.org This allows for the subsequent elongation of a new peptide chain from the lysine side-chain, creating a branched structure. Similarly, the Alloc group is instrumental in the on-resin cyclization of peptides, where the side-chains of two amino acids are deprotected and then linked to form a cyclic structure. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40N2O4 B1516135 Alloc-Leu-OH.DCHA

Properties

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t;8-/m.0/s1

InChI Key

XUSLXNKDRGFJLP-WDBKTSHHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

sequence

L

Origin of Product

United States

Synthesis and Advanced Derivatization of Alloc L Leucine Dicyclohexylamine Salt

Methodologies for the Preparation of Alloc-L-Leucine

The synthesis of Alloc-L-leucine begins with the protection of the α-amino group of L-leucine. This is a critical step to prevent unwanted side reactions during subsequent peptide coupling steps.

Allyloxycarbonylation Techniques

The most common method for introducing the Alloc group is through the acylation of L-leucine's α-amino group using allyl chloroformate (Alloc-Cl). This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is often conducted in an anhydrous solvent like dichloromethane (B109758) at reduced temperatures (0–4°C) to minimize side reactions. For optimal yield, precise control of the stoichiometry, with a slight excess of Alloc-Cl, is recommended. The efficiency of this acylation can be further enhanced by the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Another approach involves the formation of N-carboxyanhydrides (NCAs) from L-leucine derivatives. These NCAs can then undergo coupling reactions to yield polypeptides with the allyloxycarbonyl group. This method is often employed in solid-phase peptide synthesis (SPPS).

Parameter Recommended Condition
Leucine (B10760876) to Alloc-Cl Ratio1:1.2
Temperature0°C for 2 hours, then room temperature for 12 hours
Catalyst4-dimethylaminopyridine (DMAP)
SolventDichloromethane, THF, or Acetonitrile

Stereocontrol and Enantiomeric Purity in Alloc-L-Leucine Formation

Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-leucine is paramount during the synthesis of Alloc-L-leucine. The natural form of leucine is the L-enantiomer, and any racemization would lead to the formation of diastereomeric peptides, which can be difficult to separate and may have altered biological activity.

The synthesis of L-leucine itself can be achieved with high stereocontrol using various methods. One such approach involves a one-pot, two-enzyme catalyzed procedure that creates the stereogenic center with total stereocontrol. rsc.org Another method starts with a chiral amino acid, retaining the stereochemical center of the starting material in the final product. thieme-connect.de During the allyloxycarbonylation step, careful selection of reagents and reaction conditions is crucial to prevent racemization. The use of mild bases and controlled temperatures helps to preserve the enantiomeric purity of the L-leucine derivative.

Formation and Utility of Dicyclohexylamine (B1670486) Salt

While Alloc-L-leucine can be used directly in peptide synthesis, it is often converted to its dicyclohexylamine (DCHA) salt to improve its physical characteristics.

Salt Formation for Purification and Handling

The formation of a DCHA salt is a common strategy for the purification and handling of N-protected amino acids. bachem.com Dicyclohexylamine is an organic base that reacts with the carboxylic acid group of Alloc-L-leucine to form a salt. wikipedia.org This process is particularly useful when the free acid is an oil or is difficult to crystallize. bachem.com The resulting salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the free acid. bachem.com The salt formation also provides an effective method for purification, as the salt can be selectively precipitated and recrystallized to remove impurities. bachem.com

Property Alloc-L-Leucine (Free Acid) Alloc-Leu-OH.DCHA
Physical State Often an oil or difficult to crystallizeCrystalline solid
Handling More difficultEasier to handle and weigh
Purification Chromatography may be requiredRecrystallization is effective

Crystalline Properties and Storage Stability of the DCHA Salt

The dicyclohexylamine salt of Alloc-L-leucine is a crystalline solid with a defined melting point. This crystalline nature is advantageous for both purification and long-term storage. Crystalline solids are generally more stable than their amorphous or oily counterparts, as the ordered arrangement of molecules in the crystal lattice minimizes degradation. The formation of the DCHA salt enhances the stability of the Alloc-protected amino acid, making it less susceptible to decomposition during storage. bachem.com Before its use in peptide synthesis, the free acid must be liberated from the DCHA salt, which is typically achieved by treatment with a stronger acid. bachem.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of peptide synthesis, a major focus has been on replacing hazardous solvents and reducing waste. greentech.frunife.it

Traditional peptide synthesis often utilizes solvents like N,N-dimethylformamide (DMF) and dichloromethane, which have significant toxicity concerns. semanticscholar.org Research has focused on finding greener alternatives. For instance, solvents like ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) are being explored. greentech.fr Propylene carbonate has also been shown to be a viable green polar aprotic solvent that can replace dichloromethane and DMF in both solution- and solid-phase peptide synthesis. semanticscholar.org

Scale-Up Considerations for Alloc-L-Leucine Derivative Production

The transition from laboratory-scale synthesis to large-scale industrial production of Alloc-L-Leucine derivatives, including its dicyclohexylamine (DCHA) salt, presents a unique set of challenges and considerations. pharmaceuticalonline.com Scaling up the manufacturing process requires a thorough evaluation of chemical, operational, and economic factors to ensure a safe, efficient, and cost-effective outcome. pharmaceuticalonline.comgappeptides.com Key areas of focus include process chemistry, equipment selection, raw material sourcing, waste management, and safety protocols. pharmaceuticalonline.comgappeptides.com

A primary challenge in the large-scale production of peptide and amino acid derivatives is the management of hazardous materials. proteogenix.science Many synthetic routes employ reagents that are toxic or have explosive properties, making their handling at high temperatures or in large quantities a significant safety concern. proteogenix.scienceacs.org The use of strong solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), is common in peptide synthesis and represents the largest portion of waste generated. proteogenix.sciencebiomatik.com These solvents pose environmental and health risks, necessitating robust waste management and recycling processes. proteogenix.scienceacs.org

The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is a critical decision in the scale-up process. While SPPS is a dominant method for laboratory-scale synthesis due to its simplicity and automation potential, it faces limitations at an industrial scale. gappeptides.comwikipedia.org These limitations include the high cost and difficulty of recycling resins, as well as challenges associated with the heterogeneous nature of the reaction mixture, which can affect mixing and reaction kinetics. gappeptides.comproteogenix.science In contrast, LPPS, or solution-phase synthesis, is often more amenable to large-scale production. biomatik.comwikipedia.org It allows for easier purification of intermediates and is generally more cost-effective for manufacturing large quantities of a specific peptide or amino acid derivative. biomatik.com

When scaling up, several process parameters must be carefully controlled and optimized. These include reaction times, mixing rates, and heat transfer. gappeptides.com What works efficiently in a small flask may not translate directly to a large reactor, where issues of temperature gradients and inefficient mixing can lead to lower yields and increased impurities. gappeptides.com Therefore, a deep understanding of the reaction kinetics and thermodynamics is crucial for successful scale-up.

The formation of the dicyclohexylamine (DCHA) salt of Alloc-L-Leucine is a strategic step often employed to facilitate purification and improve the handling of the amino acid derivative. bachem.com Many N-protected amino acids are not crystalline or are unstable as free acids. bachem.com Forming a salt with DCHA can yield a stable, crystalline solid that is easier to isolate, purify, and store, which is a significant advantage in a large-scale manufacturing setting. bachem.com However, the DCHA salt must be converted back to the free acid before it can be used in subsequent peptide synthesis steps. bachem.com This requires an additional process step, typically involving treatment with an acid like phosphoric acid to liberate the free Alloc-L-Leucine. bachem.com

The table below outlines key considerations and compares different strategies for the scale-up of Alloc-L-Leucine derivative production.

Consideration Laboratory Scale (SPPS) Large Scale (LPPS) Key Challenges & Strategies
Reaction Phase Heterogeneous (Solid-phase)Homogeneous (Solution-phase)LPPS is often preferred for large volumes due to better scalability and cost-effectiveness. gappeptides.combiomatik.com
Solvent Usage High volume of solvents like DMF, NMP. proteogenix.scienceCan potentially use greener or recyclable solvents. acs.orgDeveloping efficient solvent recycling processes is crucial for sustainability and cost reduction. proteogenix.science
Reagent Safety Manageable quantities of potentially hazardous reagents. proteogenix.scienceRequires stringent safety protocols for handling large quantities of hazardous materials. acs.orgRisk assessment and implementation of robust safety measures are paramount. pharmaceuticalonline.com
Purification Resin washing and cleavage followed by HPLC. wikipedia.orgCrystallization, extraction, and chromatography. bachem.comDCHA salt formation aids in purification by crystallization. bachem.com
Process Control Simpler control of reaction conditions.Complex control of mixing, heat transfer, and reaction time. gappeptides.comProcess analytical technology (PAT) can be implemented for real-time monitoring and control.
Waste Management Significant solvent and resin waste. proteogenix.scienceLarge volumes of solvent waste require treatment and disposal. gappeptides.comFocus on "green chemistry" principles to minimize waste and environmental impact. biomatik.com
Cost-Effectiveness Higher cost per gram due to expensive resins and reagents.Lower cost per gram at scale due to bulk purchasing and process efficiencies. gappeptides.comEarly consideration of scale-up economics is vital for commercial viability. gappeptides.com

The following table details the function of key chemical compounds involved in the synthesis and handling of the target molecule.

Compound Name Role in Synthesis / Production
Alloc-L-Leucine The target N-protected amino acid derivative.
Dicyclohexylamine (DCHA) Forms a stable, crystalline salt with Alloc-L-Leucine, aiding in purification and handling. bachem.com
N,N-Dimethylformamide (DMF) A common solvent used in peptide synthesis. proteogenix.science
N-Methyl-2-pyrrolidone (NMP) Another common solvent in peptide synthesis, often considered for restriction due to health risks. biomatik.com
Phosphoric Acid Used to convert the DCHA salt back to the free Alloc-L-Leucine. bachem.com

Ultimately, a successful scale-up of Alloc-L-Leucine derivative production hinges on a multidisciplinary approach that integrates chemistry, chemical engineering, and quality control. pharmaceuticalonline.com Early planning for scale-up during the development phase can mitigate risks and prevent costly delays in bringing a product to market. gappeptides.com

Role of Alloc Protecting Group in Peptide Synthesis Strategies

Applications in Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) has become the dominant method for creating peptides, solution-phase synthesis remains crucial for large-scale industrial production and for certain peptide structures that are challenging to assemble on a solid support. wikidoc.orgwikipedia.orglibretexts.org In this context, Alloc-Leu-OH.DCHA serves as a key building block.

The dicyclohexylamine (B1670486) (DCHA) salt of Alloc-Leu-OH provides stability and simplifies handling. peptide.com Before it can be used in a coupling reaction, the free acid, Alloc-Leu-OH, must be generated. This is typically achieved by dissolving the DCHA salt in a solvent like dichloromethane (B109758) (DCM) and extracting it with an ice-cold aqueous solution of potassium bisulfate (KHSO4). peptide.com

Once the free acid is obtained, it can be coupled with the N-terminus of a growing peptide chain using various coupling reagents. Common strategies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.orgpeptide.com They activate the carboxyl group of Alloc-Leu-OH to form an O-acylisourea intermediate, which then reacts with the amine component. americanpeptidesociety.org To minimize the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.orgpeptide.com

Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times, with HATU being particularly effective at reducing epimerization. peptide.com

Phosphonium (B103445) Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, often used in combination with a base like diisopropylethylamine (DIPEA). nih.gov

The choice of coupling reagent and conditions can be tailored to the specific peptide sequence and the need to suppress side reactions. americanpeptidesociety.orgglobalresearchonline.net For instance, in the synthesis of a Leu-enkephalin derivative, Fmoc-Leu-OH was coupled to a secondary amine on a resin using PyBOP, HOBt, and DIEA in DMF, requiring extended reaction times. nih.gov

Coupling Reagent ClassExamplesAdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, HOAtCost-effective and efficient, but can cause racemization without additives. americanpeptidesociety.orgpeptide.com
Onium SaltsHBTU, HATU-High efficiency, rapid coupling, and reduced racemization, especially with HATU. peptide.com
Phosphonium ReagentsPyBOPHOBt, DIEAEffective for hindered couplings. nih.gov

A key advantage of solution-phase synthesis is the ability to purify intermediates at each step. After a coupling reaction involving Alloc-Leu-OH, the resulting protected peptide is typically isolated through a series of extractions. For example, after coupling with EDC, the reaction mixture can be washed with water to remove the excess EDC and the urea (B33335) byproduct. peptide.comglobalresearchonline.net The organic layer containing the peptide is then dried and the solvent evaporated. peptide.com

Further purification is often achieved through crystallization or chromatography. The Alloc group's stability to both acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc simplifies the purification process. highfine.com Once the desired peptide chain is assembled, the Alloc group can be selectively removed using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger like phenylsilane (B129415) (PhSiH3) or N-methylaniline. mdpi.comrsc.org

The final crude peptide is often purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the highly pure target peptide. wikipedia.orgrsc.org

Synthesis of Modified Peptides and Peptidomimetics

The orthogonality of the Alloc protecting group makes this compound a valuable building block for the synthesis of complex and modified peptides, such as those containing non-standard amino acids or cyclic structures. wikidoc.orgwikipedia.org

The synthesis of peptides containing N-alkylated (N-methylated) amino acids is challenging due to the steric hindrance of the N-alkyl group, which can slow down coupling reactions and increase the risk of side reactions. researchgate.net The development of potent coupling reagents has made the incorporation of such hindered amino acids more feasible. globalresearchonline.net Alloc-protected amino acids can be used in these syntheses, with the Alloc group providing stable protection during the challenging coupling steps. researchgate.net

Similarly, the incorporation of unnatural amino acids is a key strategy for creating peptides with enhanced stability and novel biological activities. nih.gov Solid-phase peptide synthesis (SPPS) is a common method for incorporating unnatural amino acids. wikidoc.org The Alloc protecting group can be employed in these syntheses to provide orthogonal protection, allowing for specific modifications at other sites of the peptide. wikidoc.orgrsc.org For example, the use of Alloc protection on a lysine (B10760008) side chain allows for selective deprotection and subsequent modification of that specific site. biotage.com

ModificationChallengeRole of Alloc-Leu-OH
N-Alkylated Amino AcidsSteric hindrance, slow coupling. researchgate.netProvides stable N-terminal protection during difficult coupling reactions. researchgate.net
Unnatural Amino AcidsRequires specific protection strategies. nih.govOffers orthogonal protection, enabling site-specific modifications elsewhere in the peptide. wikidoc.orgrsc.org

Cyclic peptides and cyclodepsipeptides (which contain at least one ester bond in the backbone) often exhibit enhanced biological activity and stability compared to their linear counterparts. daicelpharmastandards.com The synthesis of these molecules requires an orthogonal protecting group strategy to enable side-chain or head-to-tail cyclization. sigmaaldrich.com

The Alloc group is frequently used for this purpose. wikipedia.org It can protect a side-chain functional group or the N-terminus while the peptide is assembled. wikipedia.org For example, in the synthesis of a cyclodepsipeptide, an Alloc-protected amino acid was used to build a linear precursor. researchgate.net After assembly of the linear chain, the Alloc group was selectively removed using a palladium catalyst to allow for the formation of an ester bond and subsequent macrolactonization. mdpi.comrsc.org

In the synthesis of side-chain-to-side-chain cyclized peptides, an Alloc group can protect the side chain of one amino acid (e.g., lysine) while another side chain (e.g., glutamic acid) is protected with an allyl ester. biotage.com Simultaneous removal of both the Alloc and allyl groups with a palladium catalyst then allows for the formation of a lactam bridge between the two side chains. biotage.com

The synthesis of head-to-tail cyclic peptides can also utilize the Alloc group. rsc.org The linear peptide is assembled, often on a resin, and then cleaved. The Alloc group protecting the N-terminus is then removed, and the now-free amine can react with the C-terminal carboxylic acid to form the cyclic peptide in solution.

Stereochemical Control and Purity Assessment in Alloc Leu Oh.dcha Chemistry

Chiral Integrity during Synthesis and Derivatization

The synthesis of Alloc-Leu-OH.DCHA involves the protection of the α-amino group of L-leucine with an allyloxycarbonyl (Alloc) group. Maintaining the stereochemical configuration at the α-carbon is a critical challenge throughout this process and subsequent derivatization steps. The dicyclohexylammonium (B1228976) (DCHA) salt form of Alloc-Leu-OH is often utilized because it typically results in a crystalline solid, which facilitates purification and handling. ugent.be

The inherent risk of racemization, the process by which an enantiomerically pure compound converts into a mixture of enantiomers, is a significant concern in peptide chemistry. wikipedia.orghighfine.com The activation of the carboxyl group, a necessary step for peptide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate intermediate, which upon reprotonation can yield either the L- or D-enantiomer, resulting in a loss of chiral purity. rsc.orgpeptide.com

Research has shown that the choice of protecting groups, coupling reagents, and reaction conditions plays a crucial role in preserving chiral integrity. rsc.orgbachem.com The Alloc group, in conjunction with appropriate coupling protocols, is generally considered effective in minimizing racemization. uva.nl For instance, studies on peptide synthesis have demonstrated that using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization during coupling reactions. peptide.comresearchgate.net Furthermore, the use of milder bases or hindered bases can also reduce the extent of racemization. highfine.com

Analytical Methodologies for Enantiomeric Purity Determination

To ensure the stereochemical quality of this compound, robust analytical methods are essential to detect and quantify any potential enantiomeric impurity (D-Alloc-Leu-OH).

Chromatographic methods are the cornerstone for assessing the enantiomeric purity of chiral compounds like Alloc-Leu-OH.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. windows.net The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For Alloc-protected amino acids, various polysaccharide-based CSPs have proven effective. arizona.eduresearchgate.net The separation of L- and D-leucine enantiomers has been successfully achieved using columns like Astec® CHIROBIOTIC® T. sigmaaldrich.com Derivatization with a chiral reagent, such as Marfey's reagent, can also be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. peptide.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive technique for determining enantiomeric purity. cat-online.com Similar to HPLC, it often requires derivatization of the amino acid to make it volatile. The derivatized enantiomers are then separated on a chiral capillary column. cat-online.comcat-online.com The mass spectrometer provides definitive identification of the separated enantiomers. While powerful, GC-MS analysis of amino acids can be complex due to the derivatization steps and potential for racemization during sample preparation. cat-online.comucl.ac.uk

A comparison of these techniques is presented in the table below.

TechniquePrincipleSample PreparationAdvantagesLimitations
Chiral HPLC Differential interaction with a chiral stationary phase.Often direct injection, but can involve derivatization.High accuracy, good resolution, non-destructive. windows.netRequires specialized and sometimes expensive chiral columns.
GC-MS Separation of volatile derivatives on a chiral column.Derivatization to increase volatility is necessary. cat-online.comHigh sensitivity and selectivity, provides structural information. ucl.ac.ukDerivatization can be complex and may introduce impurities or cause racemization. cat-online.com

Spectroscopic techniques offer alternative and complementary approaches for stereochemical assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments, resulting in separate signals for the enantiomers. libretexts.orgmdpi.com For protected amino acids, comparing the ¹H NMR spectra of epimers can reveal chemical shift differences that allow for the assignment of stereochemistry. acs.orgacs.orgnih.gov However, for accurate quantification of low-level enantiomeric impurities, this method can be less sensitive than chromatographic techniques.

Chiroptical Detection: Methods like circular dichroism (CD) spectroscopy are inherently sensitive to chirality. nih.gov CD measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce CD spectra that are mirror images of each other. nih.gov The combination of CD with HPLC provides a highly selective detection method for chiral analysis. researchgate.net Vibrational circular dichroism (VCD) is another powerful technique that can be used to determine enantiomeric purity, even for molecules lacking a UV chromophore. nih.gov

The following table summarizes the application of these spectroscopic methods.

MethodPrincipleApplication to this compoundAdvantagesDisadvantages
NMR with Chiral Additives Formation of diastereomeric complexes leading to distinct NMR signals. libretexts.orgCan be used to determine the relative stereochemistry of diastereomers formed during synthesis. nih.govProvides detailed structural information.Often lower sensitivity for minor enantiomers compared to chromatography.
Circular Dichroism (CD) Differential absorption of circularly polarized light by chiral molecules. nih.govCan be used as a detector in HPLC for chiral separation, enhancing selectivity. researchgate.netHighly specific to chirality.Requires a chromophore near the stereocenter for strong signals.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light. nih.govPotentially applicable for determining enantiomeric purity without derivatization.Does not require a UV chromophore. nih.govLower sensitivity than conventional HPLC-UV.

Factors Influencing Racemization during Coupling and Deprotection

The risk of racemization is not uniform and is influenced by several factors during both the peptide coupling and the deprotection of the Alloc group.

During Peptide Coupling:

The mechanism of racemization during peptide coupling often proceeds through an oxazolone (B7731731) intermediate. highfine.comrsc.org The formation of this intermediate is facilitated by factors that increase the acidity of the α-proton and the presence of a base to abstract it.

Activation Method: The choice of coupling reagent significantly impacts the degree of racemization. Highly activating reagents can increase the risk. The addition of racemization suppressants like HOBt or HOAt is a common strategy to mitigate this. peptide.combachem.com

Base: The type and strength of the base used are critical. Stronger bases and those with less steric hindrance can increase the rate of racemization. highfine.com For example, N,N-diisopropylethylamine (DIPEA) is a commonly used base, but in cases with a high risk of racemization, a weaker or more sterically hindered base like 2,4,6-collidine may be preferred. highfine.commesalabs.com

Temperature: Higher reaction temperatures generally accelerate the rate of racemization. wikipedia.org

Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

During Alloc Group Deprotection:

The Alloc group is typically removed under mild, neutral conditions using a palladium(0) catalyst and a scavenger, which generally minimizes the risk of racemization. uva.nl The deprotection mechanism involves the formation of a π-allyl palladium complex. uva.nl While this process is considered largely racemization-free, the specific reaction conditions are still important. uva.nl The choice of palladium catalyst and the scavenger can influence the efficiency and cleanliness of the reaction.

The table below outlines key factors and their influence on racemization.

FactorInfluence on RacemizationMitigation Strategies
Coupling Reagent Highly activating reagents can increase racemization. researchgate.netUse of additives like HOBt, HOAt, or Oxyma. peptide.combachem.com
Base Strong, non-hindered bases promote racemization. highfine.comUse of weaker or sterically hindered bases (e.g., 2,4,6-collidine). highfine.commesalabs.com
Temperature Higher temperatures increase the rate of racemization. wikipedia.orgPerform reactions at lower temperatures.
Solvent Polarity Can affect the stability of racemization intermediates. rsc.orgOptimize solvent for minimal racemization.
Deprotection Conditions Generally low risk with Pd(0)-catalyzed Alloc removal. uva.nlUse of appropriate catalyst and scavenger systems. uva.nl

Advanced Methodological Considerations and Future Directions

Development of New Protecting Group Combinations with Alloc

The orthogonality of the Alloc group, which is selectively removed by palladium(0) catalysis, makes it highly compatible with the two most common protecting group strategies in solid-phase peptide synthesis (SPPS): the Boc/Bzl and Fmoc/tBu schemes. wikipedia.orgresearchgate.net In the Fmoc/tBu strategy, the N-terminal Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups (like tBu) are cleaved with strong acid (e.g., trifluoroacetic acid, TFA). iris-biotech.de The Alloc group is stable under both of these conditions, allowing for selective deprotection at a specific point in the synthesis. sigmaaldrich.com This "third dimension" of orthogonality is crucial for synthesizing complex peptides, such as cyclic, branched, or modified peptides. google.com

Research is continually exploring new combinations to enhance synthetic efficiency and expand the repertoire of accessible peptide structures. The compatibility of Alloc with a variety of other protecting groups allows for intricate, multi-step synthetic pathways. For instance, the Alloc group can be used alongside other specialized protecting groups like Mtt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which are removed under different orthogonal conditions, providing multiple levels of selective deprotection. beilstein-journals.org

A key area of development is the design of protecting group schemes that minimize side reactions. For example, the Alloc group has been shown to be compatible with conditions used to remove the 2-phenylisopropyl (2-PhiPr) group from aspartic acid and glutamic acid, which can help prevent aspartimide formation, a common side reaction in SPPS. sigmaaldrich.com

The following table summarizes the orthogonality of the Alloc group with common protecting groups used in peptide synthesis.

Protecting GroupRemoval ConditionStability of Alloc GroupOrthogonality
Fmoc Base (e.g., 20% piperidine (B6355638) in DMF)StableYes
Boc Strong Acid (e.g., TFA)StableYes
tBu Strong Acid (e.g., TFA)StableYes
Trt Mild Acid (e.g., 1% TFA in DCM)StableYes
Pbf Strong Acid (e.g., TFA)StableYes
Dde/ivDde HydrazineGenerally stable, but can be reduced. Addition of allyl alcohol can prevent this. sigmaaldrich.comConditional
Mtt Mild Acid (e.g., 1% TFA in DCM)StableYes

Strategies for Automation in Peptide Synthesis using Alloc-Leu-OH.DCHA

Automated SPPS has revolutionized peptide synthesis by increasing speed and throughput. conceptlifesciences.combachem.com The integration of Alloc-based strategies into automated protocols presents both opportunities and challenges. While the orthogonality of Alloc is highly advantageous for automated synthesis of complex peptides, the deprotection step requires specific considerations. beilstein-journals.orgconceptlifesciences.com

The primary challenge lies in the delivery and subsequent removal of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), which is often insoluble and can be difficult to handle in automated synthesizers. google.com Incomplete removal of the catalyst and its byproducts can interfere with subsequent coupling steps and contaminate the final peptide. google.com

To address these issues, researchers have developed optimized protocols for automated Alloc deprotection. These include:

Improved Scavengers: The use of efficient allyl cation scavengers is crucial to prevent side reactions, such as N-allylation of the deprotected amine. While morpholine (B109124) has been traditionally used, other scavengers like phenylsilane (B129415) (PhSiH3) and dimethylamine-borane complex (Me2NH·BH3) have shown superior performance in minimizing side products and improving reaction kinetics, particularly for secondary amines. researchgate.netresearchgate.net

Air-Stable Catalysts: The standard catalyst, Pd(PPh₃)₄, is air-sensitive. Novel protocols using more air-stable catalysts like Pd(PPh₃)₂Cl₂ have been developed to simplify handling and improve reproducibility in an automated setting. acs.org

Optimized Washing Protocols: Rigorous and automated washing cycles after deprotection are essential to completely remove the catalyst and scavenger residues from the resin-bound peptide. ub.edu

These advancements have enabled the successful use of this compound in automated synthesizers for the preparation of complex structures like side-chain-to-side-chain cyclic peptides. researchgate.net The ability to perform selective on-resin deprotection and modification in an automated fashion significantly streamlines the synthesis of peptide libraries and complex drug candidates. beilstein-journals.orgnih.gov

Novel Synthetic Applications beyond Peptidomimetics

The utility of Alloc-protected amino acids, including Alloc-Leu-OH, extends beyond the synthesis of peptides and peptidomimetics. These building blocks are valuable precursors in broader organic synthesis, particularly for the creation of complex heterocyclic structures and natural products. csic.eschim.it

Amino acids provide a chiral pool of starting materials, and the Alloc group offers a robust and orthogonal protecting group strategy that is compatible with a wide range of reaction conditions. chemistryviews.org This allows for the stereoselective synthesis of various molecular scaffolds.

Recent research highlights several novel applications:

Synthesis of Heterocyclic Compounds: Alloc-protected amino acids have been used as key intermediates in the synthesis of various heterocyclic systems, such as tetrahydrofurans and ε-oxapipecolic acid derivatives. csic.eschim.it For example, an Alloc-protected glutamate (B1630785) derivative was a key intermediate in a multi-step synthesis to form a tetrahydrofuran (B95107) amino acid. chim.it

Natural Product Synthesis: The protecting-group-free synthesis of complex natural products is a major goal in organic chemistry. researchgate.netnumberanalytics.com While not entirely "free," the strategic use of highly orthogonal groups like Alloc allows for more efficient and step-economical syntheses. researchgate.net In the total synthesis of cyclic peptide natural products like orfamide A, the Alloc group was used to protect a lysine (B10760008) side chain, allowing for selective deprotection and subsequent macrolactamization. rsc.org

Biocatalysis: In an interesting development, enzymes have been utilized for the synthesis of Alloc-protected products in aqueous media, highlighting a green chemistry approach to preparing these valuable intermediates. researchgate.net

The versatility of Alloc-Leu-OH and related compounds as chiral building blocks ensures their continued application in the synthesis of diverse and complex molecular architectures. open.ac.uk

Computational Chemistry Approaches for Mechanistic Insights and Design Principles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and guiding synthetic design. publish.csiro.au In the context of this compound, computational studies provide crucial insights into the palladium-catalyzed deprotection mechanism.

DFT calculations can be used to:

Elucidate Reaction Pathways: Computational models help to map the energy landscape of the deprotection reaction, identifying transition states and intermediates. rsc.orgrsc.org This allows for a detailed understanding of the catalytic cycle, including the oxidative addition of the palladium catalyst to the allyl group and the subsequent cleavage of the C-O bond. researchgate.net

Explain Reactivity and Selectivity: By comparing the energies of different potential pathways and intermediates, DFT can explain observed reactivity and selectivity. For example, studies have investigated the role of different ligands on the palladium catalyst and the effect of various scavengers on the reaction outcome. nih.gov

Predict Optimal Conditions: Mechanistic understanding gained from computational studies can guide the development of more efficient and selective deprotection protocols. For instance, calculations can help identify the most effective catalyst-scavenger combinations or predict the influence of solvent on the reaction rate and yield. researchgate.net

Recent computational work has explored the fragmentation of palladium complexes and the role of acidic catalysis in promoting the C-O bond cleavage in allyl ethers, providing a deeper understanding of the deallylation process. publish.csiro.auresearchgate.net These theoretical investigations, when combined with experimental results, are crucial for refining existing methods and designing new protecting group strategies for increasingly complex synthetic targets. marioschubert.ch

Q & A

Q. Q1. What are the critical experimental parameters for synthesizing Alloc-Leu-OH.DCHA with high purity?

Methodological Answer: To achieve high-purity this compound, focus on:

  • Reagent stoichiometry : Optimize molar ratios of Alloc-protected leucine and dicyclohexylamine (DCHA) to minimize side reactions. Validate purity via HPLC or LC-MS .
  • Solvent selection : Use aprotic solvents (e.g., DCM or THF) to prevent hydrolysis of the Alloc group. Monitor reaction progress with TLC or NMR .
  • Purification : Employ recrystallization in hexane/ethyl acetate mixtures, followed by vacuum drying. Document melting points and spectroscopic data (¹H/¹³C NMR, IR) for reproducibility .

Q. Q2. How do I validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR analysis : Compare ¹H NMR peaks for Alloc (δ 4.5–5.0 ppm, allyl protons) and DCHA (δ 1.0–2.0 ppm, cyclohexyl protons). Use DEPT-135 to confirm quaternary carbons .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns against theoretical values. Cross-reference with literature data .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values to confirm stoichiometry .

Q. Q3. What stability considerations are essential for storing this compound in laboratory settings?

Methodological Answer:

  • Hygroscopicity : Store in desiccators under nitrogen to prevent moisture absorption, which may hydrolyze the Alloc group .
  • Temperature sensitivity : Long-term storage at –20°C in amber vials minimizes thermal degradation. Validate stability via periodic HPLC analysis .
  • Light exposure : Shield from UV light to prevent photolytic cleavage of the Alloc group. Use FTIR to detect degradation products (e.g., free leucine) .

Advanced Research Questions

Q. Q4. How can I resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

  • Systematic review : Aggregate solubility data from primary literature (avoiding non-peer-reviewed sources). Use tools like SciFinder or Reaxys for cross-verification .
  • Experimental replication : Reproduce conflicting solubility tests under identical conditions (solvent grade, temperature, pH). Employ Karl Fischer titration to control moisture content .
  • Statistical analysis : Apply ANOVA or Tukey’s HSD test to identify outliers. Report confidence intervals to contextualize variability .

Q. Q5. What computational modeling approaches are suitable for predicting this compound reactivity in peptide coupling reactions?

Methodological Answer:

  • DFT calculations : Model transition states of Alloc deprotection using Gaussian or ORCA. Compare activation energies with experimental kinetics .
  • MD simulations : Simulate solvent interactions (e.g., in DMF) to predict solubility trends. Validate with experimental Hansen solubility parameters .
  • Docking studies : Use AutoDock Vina to predict steric hindrance between DCHA and coupling agents (e.g., HATU) .

Q. Q6. How should I design experiments to assess this compound’s compatibility with solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Resin compatibility : Test swelling properties of Wang or Rink amide resins in this compound-containing solutions. Monitor loading efficiency via UV-Vis (Fmoc quantification) .
  • Deprotection kinetics : Compare Alloc cleavage rates using Pd(PPh₃)₄ vs. Zn/NH₄OAc under inert conditions. Quantify via LC-MS .
  • Side-reaction profiling : Use MALDI-TOF to detect β-elimination or racemization byproducts during SPPS .

Q. Q7. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Methodological Answer:

  • Process standardization : Adopt QbD (Quality by Design) principles, including Ishikawa diagrams to identify critical variables (e.g., stirring rate, cooling rate) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction intermediates .
  • Interlaboratory validation : Share protocols with collaborators for cross-validation. Use Bland-Altman plots to assess consistency in yields/purity .

Data Analysis and Reporting

Q. Q8. How do I structure a research paper to highlight novel findings about this compound’s applications?

Methodological Answer:

  • Introduction : Contextualize this compound’s role in peptide chemistry, emphasizing gaps in protecting group strategies .
  • Results : Use tables to compare coupling efficiencies (e.g., % yield vs. competing reagents like Boc-Leu-OH). Include raw spectral data in supplementary materials .
  • Discussion : Address limitations (e.g., DCHA’s low solubility in polar solvents) and propose alternatives (e.g., tert-butylamine salts) .

Q. Q9. What ethical and reproducibility standards apply when publishing this compound research?

Methodological Answer:

  • Data transparency : Deposit raw NMR, MS, and crystallography data in repositories like Zenodo or ChemRxiv .
  • Reproducibility checklist : Follow ACS or RSC guidelines for experimental details (e.g., solvent purity, instrument calibration) .
  • Conflict of interest : Disclose funding sources or patents related to Alloc-protected amino acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.